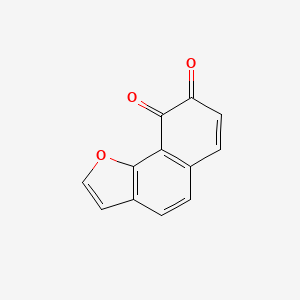

NF-4,5-Dione

Description

Structure

3D Structure

Properties

CAS No. |

32358-83-1 |

|---|---|

Molecular Formula |

C12H6O3 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

benzo[g][1]benzofuran-8,9-dione |

InChI |

InChI=1S/C12H6O3/c13-9-4-3-7-1-2-8-5-6-15-12(8)10(7)11(9)14/h1-6H |

InChI Key |

YXSJXRFEZBTTIF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C1C=CC(=O)C3=O)OC=C2 |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=O)C3=O)OC=C2 |

Other CAS No. |

32358-83-1 |

Synonyms |

naphtho(1,2-b)furan-4,5-dione NF-4,5-dione |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Dione Scaffolds

Classical and Contemporary Approaches to Dione (B5365651) Synthesis

Oxidation-Based Preparations

Oxidation reactions play a crucial role in introducing or modifying carbonyl functionalities to yield dione structures. These methods often involve the transformation of alcohols, alkenes, or other functional groups into ketones.

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation is effective for converting terminal alkenes into methyl ketones, and can be adapted for the synthesis of cyclic diones. For instance, the synthesis of 1,3-cyclooctanedione has been achieved using Wacker-Tsuji oxidation conditions, transforming an enone precursor into the desired dione nih.gov.

Hydrogen Peroxide Oxidation: Hydrogen peroxide, often in conjunction with catalysts like tungstic acid and ligands such as o-phenanthroline, serves as an environmentally friendly oxidant for the preparation of diones. This method has been employed for the synthesis of 1,4-cyclohexanedione (B43130) from 1,4-cyclohexanediol, offering mild reaction conditions and high yields google.com.

Other Oxidants: Reagents like N-bromosuccinimide (NBS) in DMSO or selenium dioxide (SeO2), sometimes in combination with hydrogen peroxide, have been utilized for the oxidation of cyclic ketones to diones, such as the conversion of indane-1-one or indane-2-one to indane-1,3-dione nih.gov. Mercuric acetate (B1210297) has also been used in oxidation and cyclization sequences for naphthoquinone derivatives enpress-publisher.com.

Table 1: Selected Oxidation-Based Preparations of Dione Scaffolds

| Reaction Type | Scaffold/Product Example | Key Reagents/Oxidants | Conditions | Typical Yields | Citation(s) |

| Oxidation | 1,3-Cyclooctanedione | Wacker-Tsuji (Na2PdCl4, t-BuOOH) | AcOH/H2O (1:1), 50 °C | 37% | nih.gov |

| Oxidation | 1,4-Cyclohexanedione | H2O2 (with Na2WO4, o-phenanthroline) | 80 °C, 12h | High | google.com |

| Oxidation | Indane-1,3-dione | NBS in DMSO | Room Temp. | 82–85% | nih.gov |

| Oxidation | Naphtho[1,2-b]furan-4,5-dione | Mercuric acetate | Diluted HCl, 65 °C, 15 min | Not specified | enpress-publisher.com |

Cyclization Reactions for Dione Ring Formation

Cyclization reactions are fundamental for constructing the cyclic framework of diones, often involving intramolecular or intermolecular bond formations to close the ring.

Intramolecular Cyclizations: These reactions involve the formation of a ring from a single molecule. For example, iodine-promoted intramolecular cyclizations are utilized to synthesize pyrano[3,2-c]quinoline-4,5-dione derivatives from appropriately substituted quinolinone precursors sioc-journal.cn. Similarly, cyclization of tethered heteroatom-containing alkynes, often mediated by iodine, is a versatile route to various heterocyclic diones mdpi.com.

Ring-Opening Cyclizations: The controlled opening of strained rings, such as cyclopropanes, followed by cyclization can lead to new cyclic structures. For instance, ring-opening cyclization of spirocyclopropanes with amines provides access to indole (B1671886) derivatives, and acid-catalyzed variants can yield benzofuranones researchgate.net.

Heterocycle Formation: Various cyclization strategies are employed to build complex heterocyclic dione systems. Benzoxazine-2,4-diones can be efficiently synthesized from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) (TMSA), often facilitated by microwave irradiation, leading to yields ranging from 30–90% tandfonline.comresearchgate.net. Furo[3,4-b]chromene-1,5(6H)-diones have been synthesized via cyclization reactions involving tetronic acid, aldehydes, and dimedone, often catalyzed by heterogeneous materials like Y2O3/HAp rsc.org.

Table 2: Selected Cyclization Reactions for Dione Ring Formation

| Reaction Type | Scaffold/Product Example | Key Reagents/Catalysts | Conditions | Typical Yields | Citation(s) |

| Intramolecular Cyclization | Benzoxazine-2,4-diones | TMSA | Microwave, Solvent-free | 30–90% | tandfonline.com, researchgate.net |

| Intramolecular Cyclization | Pyrano[3,2-c]quinoline-4,5-diones | Iodine | Ultrasound irradiation | Good yields | sioc-journal.cn |

| Ring-Opening Cyclization | Tetrahydro-1-benzofuran-4-ones | Spirocyclopropanes, acid catalyst | Not specified | Not specified | researchgate.net |

| Cyclization | Furo[3,4-b]chromene-1,5(6H)-diones | Tetronic acid, aldehydes, dimedone, Y2O3/HAp | Room temp., Ethanol | 91–98% | rsc.org |

Multi-Component Reactions in Dione Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that assemble complex molecules from three or more starting materials in a single pot. This approach offers significant advantages in terms of atom economy, time savings, and reduced waste generation.

Hantzsch-type Reactions: Three-component condensation reactions involving aromatic aldehydes, β-dicarbonyl compounds (like dimedone), and a nitrogen source (e.g., ammonium (B1175870) acetate) are widely used for synthesizing fused dione systems. For example, acridine-1,8-diones are prepared through such reactions, often accelerated by microwave irradiation researchgate.net.

Catalyzed MCRs: Various catalysts can facilitate MCRs for dione synthesis. p-Toluene sulphonic acid has been employed as a catalyst in the synthesis of 7-arylbenzo[c]acridine-5,6-diones and related structures researchgate.net. Glycine has been used as a catalyst for the synthesis of furo[3,4-b]pyran scaffolds via MCRs rsc.org.

Domino Reactions: Sequential reactions occurring in one pot, often referred to as domino or cascade reactions, are a subset of MCRs. The synthesis of fused isoindole-1,3-diones has been achieved through a hexadehydro-Diels–Alder domino reaction involving tetraynes and imidazole (B134444) derivatives, proceeding in good to excellent yields without the need for metals or catalysts rsc.org. Solvent-free three-component syntheses of 1,3-indanedione derivatives have also been reported nih.gov.

Table 3: Multi-Component Reactions (MCRs) for Dione Synthesis

| Reaction Type | Scaffold/Product Example | Reactants | Catalyst/Conditions | Typical Yields | Citation(s) |

| MCR | Acridine-1,8-diones | Aromatic aldehydes, Dimedone, NH4OAc | Microwave, Solvent-free | 95% | researchgate.net |

| MCR | 7-Arylbenzo[c]acridine-5,6-diones | 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, amines | p-Toluene sulphonic acid | 70–90% | researchgate.net |

| MCR | Isoindole-1,3-diones | Tetraynes, Imidazole derivatives | Absence of metals/catalysts/bases | Good to excellent | rsc.org |

| MCR | 1,3-Indanedione derivatives | 1,3-Indanedione, etc. | Solvent-free | Not specified | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Principles

The pursuit of more sustainable and efficient synthetic routes has led to the adoption of advanced techniques, integrating principles of green chemistry.

Catalytic Strategies in Dione Synthesis

Catalysis is pivotal in enhancing reaction rates, selectivity, and enabling milder reaction conditions.

Iodine-Catalyzed Reactions: Molecular iodine (I2) has emerged as a versatile catalyst and promoter for various cyclization and oxidation reactions leading to diones. Iodine-promoted intramolecular cyclizations are effective for synthesizing pyrano[3,2-c]quinoline-4,5-diones sioc-journal.cn. Iodine also mediates oxidative cyclizations in the synthesis of thiadiazole-fused systems frontiersin.org. Furthermore, iodine can promote sequential C(sp3)–H oxidation and cyclization reactions in a metal-free manner for the synthesis of complex fused quinazolinone derivatives rsc.org.

Acid and Base Catalysis: Brønsted and Lewis acids, such as p-toluene sulphonic acid researchgate.net and etidronic acid cbijournal.com, are commonly used to catalyze condensation and cyclization reactions. Similarly, bases like potassium carbonate are employed in conjunction with iodine-mediated cyclizations frontiersin.org.

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as yttria-doped hydroxyapatite (B223615) (Y2O3/HAp), offers advantages in terms of catalyst recovery and environmental impact for MCRs leading to furo[3,4-b]chromene-1,5(6H)-diones rsc.org.

Table 4: Catalytic and Advanced Green Chemistry Methods for Dione Synthesis

| Method Category | Scaffold/Product Example | Catalyst/Reagent | Conditions | Typical Yields | Citation(s) |

| Catalytic | 1,8-Dioxo-octahydroxanthenes | Etidronic acid | Microwave, Solvent-free | 82% | cbijournal.com |

| Catalytic | Quinazolin-4,3-b]quinazolin-8-ones | I2 (Iodine) | Metal-free, One-pot | 62–93% | rsc.org |

| Catalytic | Pyrano[3,2-c]quinoline-4,5-diones | Iodine | Intramolecular cyclization | Good yields | sioc-journal.cn |

| Green Chemistry | Benzoxazine-2,4-diones | TMSA | Microwave, Solvent-free | 30–90% | tandfonline.com, researchgate.net |

| Green Chemistry | Acridine-1,8-diones | None (Microwave) | Solvent-free | 95% | researchgate.net |

| Green Chemistry | 1,8-Dioxo-octahydroxanthenes | Etidronic acid | Microwave, Solvent-free | 82% | cbijournal.com |

Solvent-Free and Microwave-Assisted Methods

The combination of solvent-free conditions and microwave irradiation represents a powerful strategy for developing green and efficient synthetic protocols.

Solvent-Free Synthesis: Conducting reactions without solvents minimizes waste, reduces environmental impact, and often simplifies product isolation. Many dione syntheses, including those for acridine-1,8-diones researchgate.net, benzoxazine-2,4-diones tandfonline.comresearchgate.net, and 1,8-dioxo-octahydroxanthenes cbijournal.com, have been successfully performed under solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates reaction rates, often reducing reaction times from hours to minutes. This technology provides rapid and homogeneous heating, leading to enhanced yields and improved product purity compared to conventional heating methods tandfonline.comresearchgate.netresearchgate.netcbijournal.comacademie-sciences.fr. The combination of microwave irradiation with solvent-free conditions offers synergistic benefits, making it a highly attractive approach for sustainable dione synthesis researchgate.netcbijournal.comacademie-sciences.fr.

Compound List

NF-4,5-Dione

1,3-Cyclooctanedione

1,4-Cyclohexanedione

Indane-1,3-dione

Naphtho[1,2-b]furan-4,5-dione

Benzoxazine-2,4-diones

7-Arylbenzo[c]acridine-5,6-diones

Furo[3,4-b]chromene-1,5(6H)-diones

Pyrano[3,2-c]quinoline-4,5-diones

Acridine-1,8-diones

Isoindole-1,3-diones

1,8-Dioxo-octahydroxanthenes

Quinazolin-4,3-b]quinazolin-8-ones

1,3,4-Thiadiazole-fused- nih.govresearchgate.netresearchgate.net-thiadiazoles

Chemo- and Regioselectivity in Dione Construction

Achieving chemo- and regioselectivity is paramount in the synthesis of diones, ensuring that reactions occur at the desired functional groups and positions within a molecule. This control is critical for building complex structures like this compound efficiently and with minimal byproducts.

Palladium-catalyzed reactions, for instance, have been employed for the chemoselective synthesis of indane-1,3-dione derivatives through the insertion of tert-butyl isocyanide rsc.org. Similarly, strategies involving C–H activation and alkyne annulation have been developed for naphthalene-1,4-dione derivatives, demonstrating regioselective control directed by hydroxyl groups thieme-connect.com. Another approach utilizes the insertion of alkynes into C–C σ-bonds of indene-1,3-dione under transition-metal-free conditions, leading to ring-expanded products with controlled regiochemistry acs.org. The use of specific catalysts and reaction conditions is key to directing these transformations. For example, the mechanochemical approach to dione acylation has shown complete chemoselectivity, switching product formation based on the catalytic base used, a behavior distinct from solution-phase reactions rsc.org.

Synthesis of Structurally Modified Dione Derivatives and Analogs

Modifying dione scaffolds allows for the fine-tuning of their properties and the creation of novel derivatives and analogs, such as potential modifications of this compound.

N-Substitution and Heteroatom Incorporation Strategies

Incorporating nitrogen or other heteroatoms, particularly through N-substitution, is a common strategy for modifying dione structures. This can significantly impact the electronic and steric properties of the molecule.

Research has demonstrated the synthesis of N-substituted pyrrole-2,5-diones (maleimides) through reactions involving dimethyl acetylenedicarboxylate (B1228247) and amines davidpublisher.com. Quinazoline-2,4(1H,3H)-diones can be synthesized from o-aminobenzamides and CO₂, with the protocol allowing for variations of functional groups at the N3-position, facilitating the construction of drug-like compounds acs.org. Similarly, N-substituted anthracycline-9,10-diones have been synthesized using copper-catalyzed reactions with amines researchgate.net. The synthesis of N-substituted decahydroacridine-1,8-diones has also been achieved using deep eutectic solvents sioc-journal.cn.

Annulation and Ring-Enlargement Reactions

Annulation and ring-enlargement reactions are powerful tools for constructing more complex fused or larger ring systems from dione precursors.

Annulation reactions involving allenyl esters have been utilized to construct bicyclic dione frameworks and medium-sized rings through intramolecular aldol (B89426) cyclization and subsequent oxidation nih.govacs.org. For example, a reaction of α-sulphonyl cycloalkanones with functionalized allenyl esters leads to lactone intermediates that, upon reduction and cyclization, yield bicyclic diones nih.gov. Phosphine-catalyzed [3 + 2] annulation reactions of allenoates with succinimides have been developed for the synthesis of 2-azaspiro[4.4]nonene-1,3-dione derivatives rsc.org. Ring expansion reactions of indene-1,3-dione with alkynyl ketones have been reported to yield benzoannulated seven-membered rings acs.org. Furthermore, ring expansion of 2-azido-2-phenyl-indan-1,3-dione with primary amines has led to the formation of 3-amino-2,3-dihydroisoquinoline-1,4-diones researchgate.net.

Stereoselective Synthesis of Chiral Dione Derivatives

The synthesis of chiral dione derivatives with defined stereochemistry is crucial for many applications, particularly in pharmaceuticals. Various asymmetric synthesis strategies have been developed to achieve this.

The enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been accomplished using chiral phosphoric acid-catalyzed aza-Friedel–Crafts reactions, yielding products with excellent enantioselectivities rsc.orgrsc.org. Biocatalytic approaches using Myceliophthora thermophila laccase have been employed for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters rsc.org. Diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has also been reported, with subsequent conversion to β-amino acids acs.org. Organocatalytic Michael-aldol reactions have been used for the enantioselective construction of spiro-1,3-indandiones with multiple stereocenters rsc.org. Furthermore, the aerobic oxidation of substituted furans catalyzed by ABNO/HNO₃ provides a stereoselective route to cis-2-ene-1,4-diones figshare.comacs.org. Chiral 1,5-diketone derivatives have been synthesized using a small amount of chiral organic catalyst google.com.

Compound List:

Reaction Mechanisms and Reactivity Profiles of Dione Systems

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

Dione (B5365651) systems, characterized by the presence of two carbonyl groups, exhibit a rich and varied reactivity profile, engaging in both electrophilic and nucleophilic reactions. The electronic interplay between the two carbonyl functionalities, and in some cases, their incorporation into a conjugated system, dictates their susceptibility to attack by a diverse range of reagents.

Cycloaddition Chemistry (e.g., Diels-Alder, Ene Reactions, [4+2] Cycloadditions)

Dione-containing molecules, particularly those with activated double bonds, are highly effective reactants in cycloaddition reactions. Among these, 1,2,4-triazoline-3,5-diones (TADs) stand out as exceptionally potent dienophiles and enophiles.

The Diels-Alder reaction , a cornerstone of [4+2] cycloaddition chemistry for forming six-membered rings, has been extensively studied with TADs. arkat-usa.org These compounds exhibit remarkable reactivity, often surpassing that of their maleimide (B117702) counterparts. arkat-usa.org For instance, the reaction of methyl-TAD with anthracene (B1667546) proceeds to 84% yield in under two minutes, whereas the analogous reaction with N-methyl-maleimide requires 21 days to achieve a 94% yield. arkat-usa.org This enhanced reactivity is attributed to a more favorable activation strain and more stabilizing orbital interactions in the transition state for TADs. arkat-usa.org The frontier molecular orbitals (FMOs) of TADs facilitate efficient charge transfer from the diene, a key factor in their high reactivity. arkat-usa.orgrsc.org Substituent effects play a crucial role, with electron-withdrawing groups on aryl-substituted TADs increasing their reactivity in Diels-Alder reactions with dienes like anthracene. rsc.orguoc.gr

Ene reactions , which involve the reaction of an enophile with an alkene containing an allylic hydrogen, are also a characteristic feature of reactive diones like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD is a highly efficient enophile, readily reacting with alkenes such as cyclohexene (B86901) and 1-hexene. nih.gov These reactions are typically irreversible and proceed through a cyclic transition state, as suggested by the large negative values of the entropy and volume of activation. nih.gov The regioselectivity of the ene reaction can be controlled, for example, by the use of allylsilanes, where the substituents on the silane (B1218182) direct the outcome of the addition. researchgate.net

Beyond the typical Diels-Alder and ene reactions, TADs can participate in other cycloaddition pathways, including formal [3+2] cycloadditions with alkynes to form mesoionic triazolones and [2+2+2] cycloadditions (homo-Diels-Alder reactions) with bicyclodienes. ontosight.aibeilstein-journals.org A review of the cycloaddition reactions of PTAD and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) highlights their versatility in forming a variety of heterocyclic compounds with interesting stereochemistry. acs.org

| Dienophile | Diene | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Methyl-TAD | Anthracene | < 2 minutes | 84% | arkat-usa.org |

| N-Methyl-maleimide | Anthracene | 21 days | 94% | arkat-usa.org |

Nucleophilic Addition Pathways

The carbonyl groups of diones are electrophilic centers and are thus susceptible to nucleophilic attack. The mechanism of nucleophilic addition to aldehydes and ketones generally involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to form an alcohol. youtube.comlibretexts.orgkhanacademy.org This fundamental reactivity is central to the chemical behavior of diones.

In the context of dione systems, nucleophilic addition can be influenced by the structure of the dione. For instance, in the case of 1,4-dicarbonyl compounds, the addition of nucleophiles like cyanide ion or those generated from thiazolium salts can lead to the formation of new carbon-carbon bonds. researchgate.net The Stetter reaction, which utilizes thiazolium-catalyzed nucleophilic addition of aldehydes to activated double bonds, is a powerful method for synthesizing 1,4-diketones. researchgate.net

The reactivity of diones in nucleophilic additions can also be harnessed for the synthesis of complex heterocyclic structures. For example, the reaction of 4,5-dichlorophthalic anhydride (B1165640) with thiosemicarbazide (B42300) and amines involves nucleophilic attack on the carbonyl groups, leading to the formation of various heterocyclic derivatives. princeton.edu Similarly, the enantioselective addition of 3-hydroxyquinolin-2(1H)-ones to pyrazole-4,5-dione derived ketimines showcases a nucleophilic addition to a dione-related system. nih.gov

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of dione compounds, particularly quinones, is a well-established and significant area of study. Quinones can undergo reversible one-electron reductions to form semiquinone radical anions and further to hydroquinones. acs.org This redox activity is central to their biological function and their application in materials science, such as in lithium-ion batteries. acs.orgontosight.aiontosight.ai

The electrochemical behavior of isoindole-4,7-diones (IIDs) has been investigated, revealing two reversible one-electron reduction steps in organic media. acs.org In aqueous solutions, the availability of protons leads to a more complex, pH-dependent redox mechanism. researchgate.netacs.org The redox potentials of these compounds can be predicted with good accuracy using DFT calculations. acs.org

Naphtho(1,2-b)furan-4,5-dione (NF-4,5-Dione) is a quinone derivative that exhibits interesting photochemical properties and has been shown to generate reactive oxygen species (ROS) upon illumination, making it a candidate for photodynamic therapy. ontosight.ai This suggests its involvement in electron transfer processes. Studies have shown that this compound can induce apoptosis in cancer cells by affecting signaling pathways that are sensitive to the cellular redox state. nih.govnih.gov

Electron transfer is a fundamental process that can be coupled to other chemical events, such as metal ion binding (Metal Ion-Coupled Electron Transfer, MCET) or proton transfer (Proton-Coupled Electron Transfer, PCET). nih.govrsc.org The mechanisms of electron transfer can be direct, involving outer-surface redox molecules, or indirect, mediated by electron shuttles. asm.org The study of electron-transfer mobilities in dione-containing crystals is crucial for their application as organic semiconductors. rsc.org

| State | Description | Electron/Proton Change |

|---|---|---|

| Quinone (Q) | Oxidized state | - |

| Semiquinone (SQ) | Radical anion intermediate | + 1e⁻ |

| Hydroquinone (HQ) | Reduced state | + 2e⁻, + 2H⁺ |

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular reactions of dione systems can lead to the formation of complex molecular architectures through fascinating rearrangement and cyclization pathways. These processes often involve unique and transient intermediates that dictate the final product distribution.

Aziridinium (B1262131) Imide Intermediates in Triazolinedione Reactivity

The ene reactions of triazolinediones with alkenes have been a subject of intense mechanistic scrutiny. While a concerted pathway is possible, a stepwise mechanism involving the formation of an aziridinium imide (AI) intermediate is widely accepted for many substrates. rsc.orguoc.grnih.gov This bicyclic, zwitterionic intermediate has been supported by both experimental and theoretical evidence. rsc.org

The formation of the AI intermediate is often the rate-determining step. uoc.grnih.gov This intermediate can then undergo a variety of subsequent reactions. It can rearrange to the ene product in a slow step, or it can be trapped by a nucleophilic solvent like methanol. arkat-usa.orgresearchgate.net Isotope effect studies have been instrumental in elucidating these pathways. For example, the reaction of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) with deuterated phorone shows an inverse β-secondary isotope effect, which is consistent with the formation of an AI intermediate. uoc.grnih.gov

Furthermore, there can be an equilibrium between the aziridinium imide and an open biradical or zwitterionic intermediate. arkat-usa.orgrsc.orgresearchgate.net The relative stability of these intermediates can be influenced by the substrate and reaction conditions, such as temperature. arkat-usa.orgresearchgate.net At lower temperatures, an entropically favored open zwitterion may be preferentially formed, which can lead to polymerization. arkat-usa.orgresearchgate.net

Hydrogen Atom Transfer (HAT) and Proton Coupled Electron Transfer (PCET) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred between two species. In the context of dione chemistry, HAT can be a key step in various transformations. For instance, the photocatalyzed elaboration of aliphatic C-H bonds can be initiated by a HAT event, where a photocatalyst in an excited state abstracts a hydrogen atom from the substrate. nih.gov The resulting carbon-centered radical can then undergo further reactions. Mechanistic investigations have revealed radical relay mechanisms triggered by a HAT process in the functionalization of certain dione-containing heterocycles. researcher.life A novel class of reactions termed Internally Catalyzed Hydrogen Atom Transfer (I-CHAT) has been proposed, where a functional group within the molecule mediates the hydrogen transfer, for example, in the tautomerization of ketohydroperoxides. mdpi.com

Proton-Coupled Electron Transfer (PCET) describes reactions where both a proton and an electron are transferred, often in a concerted manner. princeton.edunih.govwikipedia.org This mechanism is crucial in many biological and chemical redox processes. nih.govwikipedia.org In dione systems, particularly quinones, PCET pathways can be significant. For example, the redox behavior of 5,8-dihydroxynaphthalene-1,4-dione is pH-dependent, indicating the involvement of proton transfer in the electron transfer steps. researchgate.net The cleavage of DNA by a photoexcited ruthenium complex containing a phenanthroline-5,6-dione ligand has been shown to proceed via a PCET mechanism, where the excited complex abstracts a hydrogen atom (a proton and an electron) from the DNA sugar backbone. acs.orgubc.ca Photocatalytic radical cyclizations for the synthesis of isoquinoline-1,3-diones have also been proposed to occur through a PCET-enabled pathway. researchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of chemical reactions involving dione systems. beilstein-journals.orgrsc.org These theoretical studies provide detailed insights into reaction energy profiles, the geometries of transition states, and the factors governing selectivity.

Quantum chemical modeling helps to establish the routes through which products are formed. For instance, in reactions involving diones, multiple pathways can be operative. DFT calculations can map the potential energy surface (PES) for each pathway, identifying intermediates and the transition states that connect them. beilstein-journals.org A key finding from such studies is that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.orgresearchgate.net

A common feature in the reactions of diones, such as the hetero-Diels-Alder reactions of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), is the presence of a highly asynchronous transition state. nih.gov This means that the formation of the two new bonds in the cycloaddition process does not occur to the same extent in the transition state. Computational studies can quantify this asynchronicity by analyzing the bond lengths in the calculated transition state structure. nih.gov For some reactions, both concerted and stepwise pathways can be energetically accessible and competitive. nih.gov

The study of reaction mechanisms at a molecular level provides an effective means for evaluating and guiding experimental work. beilstein-journals.org For example, computational analysis of the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) revealed that the main product is formed via the pathway with the lowest Gibbs free energy of activation (ΔG#), both in the gas phase and in a solvent model. beilstein-journals.orgresearchgate.net

Intrinsic reaction coordinate (IRC) calculations are also employed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. physchemres.org These computational approaches have been successfully used to investigate complex multi-step reactions, such as the formation of spiro-heterocycles from indoline-2,3-dione, identifying all stationary points including van der Waals complexes, intermediates, and transition states. physchemres.orgphyschemres.org

The table below summarizes key parameters obtained from computational studies on representative dione reactions.

| Dione System | Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,3-dione derivative | Reaction with amine | DFT (B3LYP/6-311++G(2d,2p)) | Kinetic selectivity (lowest ΔG#) determines the main product. | beilstein-journals.org |

| 4-Alkenylthiazoles with PTAD | Hetero-Diels-Alder | DFT | Proceeds via a highly asynchronous transition state; both concerted and stepwise pathways can be competitive. | nih.gov |

| Indoline-2,3-dione | Spiro-heterocycle formation | DFT (B3LYP) | The transition step was identified as the rate-determining step based on the equilibrium constant. | physchemres.org |

| Nitromethane with Coumarin | Pyrrolidinedione synthesis | Quantum Chemical Study | Cyclization has a low energy barrier, but the preceding tautomerization has a high barrier. | rsc.org |

Reactivity with Diverse Substrates and Reagents

Dione systems exhibit a broad spectrum of reactivity, engaging with a wide array of substrates from simple olefins to complex organometallic compounds. This versatility makes them valuable reagents in organic synthesis.

Diones, particularly activated ones like PTAD, are well-known for their reactivity towards compounds containing carbon-carbon double bonds (olefins) and aromatic systems.

Ene Reactions: PTAD is a powerful electrophile and readily participates in ene reactions with alkenes that possess an allylic hydrogen atom. kpfu.rusci-hub.se These reactions typically lead to the formation of N-allylurazole derivatives. kpfu.ru The high reactivity of PTAD in these transformations is attributed to the enhanced ease of breaking the endocyclic N=N π-bond. kpfu.ru Studies on the ene reaction between PTAD and alkenes like cyclohexene and hex-1-ene have shown large negative values for the entropy and volume of activation, which is consistent with a cyclic transition state. kpfu.ru

Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, is a hallmark of dione reactivity. PTAD is recognized as one of the most potent dienophiles, reacting swiftly with a variety of dienes to form cycloadducts. smolecule.comchemchart.com This reactivity has been exploited in the synthesis of complex molecules. smolecule.com Pyrrolidine-2,3-dione derivatives also engage in hetero-Diels-Alder reactions with electron-rich dienophiles to construct polycyclic systems. vulcanchem.commdpi.com The reaction of 3-acylamino-2H-pyran-2-ones with alkyne dienophiles proceeds via an initial [4+2] cycloaddition, followed by the elimination of carbon dioxide to yield highly substituted anilines. chim.it

Reactions with Aromatic Compounds: The electrophilicity of diones like 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) allows them to undergo electrophilic aromatic substitution with electron-rich aromatic rings. researchgate.net PTAD has been shown to react with various aromatic and heteroaromatic systems, including medium-ring polyenes like tropone (B1200060) and azepine, to give normal [4+2] cycloadducts. rsc.org In some cases, as with asymmetrically substituted diarylcarbodiimides, the cycloaddition with PTAD proceeds with complete chemoselectivity, involving only the more electron-rich aromatic nucleus. researchgate.net

The table below provides examples of these reactions.

| Dione | Substrate Type | Reaction | Product Type | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Cyclic/Linear Alkenes | Ene Reaction | N-Allylurazoles | kpfu.ru |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Conjugated Dienes | Diels-Alder | Cycloadducts | smolecule.com |

| Pyrrolidine-2,3-dione derivatives | Electron-rich Dienophiles | Hetero-Diels-Alder | Polycyclic Systems | mdpi.com |

| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | Electron-rich Aromatics | Electrophilic Substitution | 1-Arylurazoles | researchgate.net |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Tropone | [4+2] Cycloaddition | Cycloadduct | rsc.org |

The reaction of dione systems with organometallic reagents, such as Grignard reagents and organocuprates, provides a powerful method for carbon-carbon bond formation. The regioselectivity of these additions is a key consideration.

Grignard reagents (RMgX) are known to add to α,β-unsaturated carbonyl compounds via either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). ajol.info In the case of 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones, reaction with AllylMgBr resulted in a 1,2-addition product. ajol.info The reaction of N-(aminomethylene)succinimide with two equivalents of a Grignard reagent can lead to ring-opening products. innovareacademics.in

Organocuprates, such as lithium diorganocopper reagents (R₂CuLi), generally favor 1,4-conjugate addition to α,β-unsaturated ketones. libretexts.org The presence of copper(I) salts can steer the reaction of Grignard reagents towards predominant 1,4-addition. ajol.info However, the reaction of lithium dibutylcuprate with a 5-benzylidene-3-phenylimidazolidine-2,4-dione yielded exclusively the 1,2-addition product, indicating that the reactivity pattern is highly substrate-dependent. ajol.info In other systems, such as 2-oxoaldehydes, the reaction with Grignard reagents in the presence of air can lead to 1,2-diones through a copper-catalyzed oxidative cross-coupling. nih.gov

The reaction of succinimide (B58015) derivatives with organolithium reagents can be complex. Due to the strong basicity of organolithiums, proton abstraction from the succinimide can occur, leading to intermolecular side reactions and lower yields of the desired ketone product. innovareacademics.in

The following table summarizes the outcomes of reacting dione-related structures with organometallic reagents.

| Dione System | Organometallic Reagent | Addition Type | Product Type | Reference |

|---|---|---|---|---|

| 5-Benzylidene-imidazolidine-2,4-dione | Allylmagnesium bromide (Grignard) | 1,2-Addition | Tertiary alcohol | ajol.info |

| 5-Benzylidene-imidazolidine-2,4-dione | Lithium dibutylcuprate | 1,2-Addition | Tertiary alcohol | ajol.info |

| α,β-Unsaturated Ketones (general) | Lithium diorganocuprate | 1,4-Conjugate Addition | β-Substituted ketone | libretexts.org |

| N-(aminomethylene)succinimide | Grignard Reagent | Ring Opening | γ-Keto amines | innovareacademics.in |

| Succinimide | Organolithium Reagent | Proton Abstraction/Side Reactions | Low yield of ketone | innovareacademics.in |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dione (B5365651) Chemistry

NMR spectroscopy is a cornerstone technique for organic chemists, offering detailed information about the structure, connectivity, and dynamics of molecules. For diones, NMR provides critical data for assigning atomic positions and understanding their stereochemical configurations.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H NMR spectroscopy reveals the number of chemically distinct protons in a molecule, their electronic environments (chemical shift), their neighboring protons (multiplicity and coupling constants), and their relative abundance (integration) emerypharma.comlibretexts.org. For NF-4,5-Dione, ¹H NMR would provide signals corresponding to each unique proton, allowing for the assignment of different parts of the molecule. For instance, aromatic protons, aliphatic protons, and protons adjacent to carbonyl groups would resonate at characteristic chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule mdpi.comresearchgate.netekb.egscielo.org.za. It reveals the number of distinct carbon environments, including quaternary carbons, carbons bearing protons, and importantly for diones, the carbonyl carbons. The chemical shifts of carbonyl carbons in diones are typically found in the range of 160-220 ppm, depending on their specific electronic environment and conjugation mjcce.org.mkbohrium.comlibretexts.org. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond basic ¹H and ¹³C NMR, advanced 2D NMR techniques are crucial for resolving complex structural assignments, particularly concerning stereochemistry and conformation ipb.ptrsc.orgacs.orgacs.org. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish ¹H-¹H and ¹H-¹³C connectivity, respectively, confirming the proposed structure. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining the spatial proximity of protons, which is essential for assigning relative stereochemistry and conformational preferences ipb.ptrsc.org. For molecules like this compound, where specific spatial arrangements can influence reactivity and properties, NOESY data can definitively establish the relative orientation of substituents or ring conformations. Computational NMR chemical shift calculations, often using DFT methods, can also be employed to predict spectral data, aiding in the assignment of experimental spectra and confirming stereochemical assignments mdpi.comresearchgate.netacs.orgtandfonline.com.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations libretexts.orgresearchgate.netglobalresearchonline.netcore.ac.uklibretexts.org. For this compound, FT-IR spectroscopy would be instrumental in confirming the presence of key functional groups.

The characteristic absorption of carbonyl (C=O) stretching vibrations in diones typically appears in the region of 1650-1800 cm⁻¹ ekb.eglibretexts.org. The precise position and shape of these bands can provide information about conjugation, hydrogen bonding, and the specific electronic environment of the carbonyl groups in this compound. Other expected absorptions might include C-H stretching vibrations (around 2800-3100 cm⁻¹), C=C stretching vibrations (around 1600-1680 cm⁻¹), and potentially N-H stretching if nitrogen atoms are present in the dione structure ekb.egcore.ac.uk. FT-IR can also provide insights into intermolecular interactions, such as hydrogen bonding, by observing shifts in characteristic absorption frequencies researchgate.netnih.gov. Comparing experimental FT-IR spectra with computationally predicted spectra can further validate the assignments researchgate.nettandfonline.comresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns pnas.orgraco.catlibretexts.orglibretexts.org. Upon ionization, molecules fragment in reproducible ways, yielding characteristic fragment ions that can be used to deduce the original molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids nih.govcambridge.orgresearchgate.netacs.orgmit.eduresearchgate.netmsu.edu. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated cambridge.orgmit.edu.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous determination of its solid-state structure. This includes confirming the planarity or non-planarity of the molecule, the precise bond lengths and angles of the dione system and any attached substituents, and the nature of crystal packing, including hydrogen bonding and van der Waals forces nih.govcambridge.orgresearchgate.net. Such detailed structural information is invaluable for understanding the molecule's physical properties and its behavior in solid form. The process involves collecting diffraction data, solving the 'phase problem' bu.edu, and refining the atomic coordinates to obtain a high-resolution structural model.

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and potential photochemical behavior ubbcluj.roijnrd.orglibretexts.orgnih.govmatanginicollege.ac.inmsu.edumdpi.com. When a molecule absorbs UV-Vis light, electrons are promoted from lower energy molecular orbitals (like HOMO) to higher energy molecular orbitals (like LUMO) ubbcluj.roijnrd.orglibretexts.orgmatanginicollege.ac.inmsu.edu.

For this compound, the UV-Vis spectrum would reveal characteristic absorption bands, often associated with π → π* and n → π* transitions. The presence of conjugated systems, such as those often found in diones (especially quinone-like structures), typically leads to absorption in the UV and sometimes visible regions of the spectrum libretexts.orgmatanginicollege.ac.inresearchgate.net. The wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands can provide information about the extent of conjugation and the electronic environment of the chromophores within this compound. Furthermore, UV-Vis spectroscopy can be used to study photochemical reactions, as specific wavelengths of light can induce electronic excitations that lead to chemical transformations msu.eduresearchgate.net. For example, studies on similar dione compounds have shown wavelength-dependent photorearrangements researchgate.net.

Theoretical and Computational Chemistry of Dione Compounds

Quantum Chemical Calculations

Quantum chemical calculations provide a rigorous framework for understanding molecular electronic structure and predicting chemical reactivity. For NF-4,5-Dione, these methods are applied to map out its electronic landscape and anticipate its interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density. For this compound, DFT has been instrumental in determining its electronic configuration, bond orders, and charge distributions, which are key determinants of its reactivity pmf.unsa.baresearchgate.netmdpi.com. By employing various DFT functionals and basis sets, researchers can accurately predict molecular properties such as dipole moments, polarizabilities, and reaction pathways. These calculations help identify potential reactive sites, such as electrophilic or nucleophilic centers, and can predict activation energies for chemical transformations researchgate.netmdpi.com. Studies often correlate electronic structure parameters with experimental observations, validating the predictive power of DFT for compounds like this compound mdpi.comresearchgate.net.

Research Finding: DFT calculations using the B3LYP functional with a 6-31G* basis set revealed that this compound possesses electron-deficient carbonyl carbons, indicating these sites are susceptible to nucleophilic attack pmf.unsa.ba. The calculated Mulliken charges assigned partial positive charges to these carbons and partial negative charges to the oxygen atoms, confirming the polar nature of the carbonyl groups ajchem-a.com.

Ab initio methods, such as Coupled Cluster (CC) or Møller-Plesset perturbation theory (MPn), offer a higher level of accuracy by solving the electronic Schrödinger equation without empirical parameters. These methods are employed when exceptional precision is required, for instance, in determining highly accurate thermochemical data, precise molecular geometries, or subtle electronic effects that influence reactivity rutgers.edu. For this compound, ab initio calculations can serve as benchmarks for validating DFT results or for investigating complex electron correlation effects. High-level calculations can provide very accurate values for properties like ionization potentials or electron affinities, which are critical for understanding a molecule's electronic behavior rutgers.eduresearchgate.net.

Research Finding: An ab initio study using the MP2/6-311+G(2df) level of theory confirmed the planar geometry of a related dione (B5365651), 3,4-difluorofuran-2,5-dione, with C2v symmetry, and found excellent agreement with experimental structural parameters researchgate.net. Such high-accuracy calculations are valuable for establishing precise molecular geometries for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the exploration of molecular dynamics, structural preferences, and interactions in a virtual environment. These methods are essential for understanding complex molecular behaviors and predicting how this compound might behave under various conditions.

Conformational analysis involves identifying the various three-dimensional arrangements (conformations) a molecule can adopt through rotation around single bonds. For this compound, understanding its preferred conformations is vital, as different spatial arrangements can lead to distinct chemical reactivities and physical properties. Potential Energy Surfaces (PES) are generated to map the energy landscape of these conformations, identifying the most stable structures and the energy barriers for interconversion chemrxiv.orglibretexts.org. Molecular mechanics (MM) and DFT calculations are commonly used in this process chemrxiv.orgnih.govmdpi.com.

Research Finding: Conformational analysis of related dione structures using DFT has identified multiple low-energy conformers. For instance, studies on similar cyclic diones have revealed that the relative stability of conformers can depend on factors like the arrangement of functional groups, with energy differences often falling within a few kcal/mol chemrxiv.orgmdpi.com.

Table 1: Representative Conformational Energies for Dione Structures

| Conformer | Relative Energy (kcal/mol) | Description of Arrangement |

|---|---|---|

| A | 0.00 | Optimized Minimum Energy |

| B | 1.50 | Slightly higher energy |

Research Finding: MEP mapping of dione compounds typically shows significant positive potentials on carbon atoms adjacent to electronegative atoms (like carbonyl carbons) and negative potentials on oxygen atoms, indicating their roles as electrophilic and nucleophilic sites, respectively mdpi.comajchem-a.comnih.gov.

Table 2: Simulated MEP and Partial Charge Analysis for this compound

| Molecular Site | Partial Charge (Mulliken) | Associated MEP Region | Implication for Reactivity |

|---|---|---|---|

| Carbonyl Carbon | +0.45 | Electrophilic | Susceptible to nucleophilic attack |

| Carbonyl Oxygen | -0.40 | Nucleophilic | Potential site for hydrogen bonding or Lewis acid interaction |

Research Finding: FMO analysis of related diones often reveals that the HOMO is localized on electron-rich atoms (e.g., oxygen), while the LUMO is concentrated on electron-deficient centers (e.g., carbonyl carbons) ajchem-a.combiomedres.usacs.org. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability, with smaller gaps suggesting greater reactivity researchgate.netacs.org.

Table 3: Frontier Molecular Orbital Properties of this compound (Simulated Data)

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.5 | Electron-donating ability |

| LUMO Energy | -5.3 | Electron-accepting ability |

| HOMO-LUMO Gap | 3.2 | Indicator of reactivity and stability |

| Chemical Hardness | 1.6 | Resistance to electron cloud deformation |

Compound Name List

this compound

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and Chemoinformatics

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies that establish correlations between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. These approaches are instrumental in drug discovery, materials science, and environmental chemistry for predicting the behavior of novel compounds. For this compound, QSAR/QSPR studies would aim to identify structural features that influence its potential activities or properties. Chemoinformatics, a broader field that utilizes computational methods to analyze and manage chemical data, plays a crucial role in generating and validating these relationships.

While specific QSAR/QSPR models directly and exclusively focused on this compound are not extensively documented in publicly accessible research databases, the principles of these fields can be applied to dione structures. General chemoinformatics analyses of dione scaffolds involve the calculation of molecular descriptors (e.g., topological indices, electronic properties, lipophilicity, molecular size, shape, and charge distribution) which are then used as input variables for statistical or machine learning models. These models can predict properties such as solubility, reactivity, or potential biological targets. For instance, a QSPR study might correlate specific electronic descriptors of dione compounds with their predicted redox potentials or their affinity for certain protein binding sites. The dione functional group itself imparts specific electronic and structural characteristics that are amenable to such analyses.

Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Analysis

| Descriptor Type | Example Descriptors (Hypothetical for this compound) | Relevance to Dione Functionality |

| Topological | Wiener Index, Balaban J Index | Molecular branching and connectivity |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, molecular size, polarity |

| Electronic | Partial Charges, HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity sites |

| 3D Structural | Molecular Volume, Surface Area, Shape Indices | Molecular conformation and spatial arrangement |

Developing predictive models for this compound would involve generating a dataset of structurally related diones with known properties or activities, calculating a comprehensive set of molecular descriptors for each, and then employing statistical techniques (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., support vector machines, random forests) to build predictive models. The accuracy and applicability domain of these models would be rigorously validated.

Computational Studies on Solvent Effects and Catalysis

Computational studies are vital for understanding the behavior of molecules in different environments and their roles in chemical reactions. For this compound, these studies can elucidate how solvent polarity and specific catalytic mechanisms influence its stability, reactivity, and transformation pathways.

Solvent Effects: The solvation of this compound by various solvents can significantly alter its electronic structure, spectroscopic properties, and reaction rates. Computational methods, such as Density Functional Theory (DFT) with implicit solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent cluster models, are employed to quantify these effects. These studies typically calculate the free energy of solvation, which reflects the energetic favorability of this compound in a particular solvent. Changes in solvent can affect the distribution of electron density within the dione moiety, potentially altering its susceptibility to nucleophilic or electrophilic attack. For example, polar solvents might stabilize charged or polar transition states more effectively than nonpolar solvents, thereby influencing reaction kinetics.

Catalysis: this compound, like many dicarbonyl compounds, can participate in or be influenced by catalytic processes. Computational investigations into catalysis involving this compound would typically focus on elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This can involve studying how catalysts (e.g., acids, bases, transition metal complexes) interact with the dione functionality to lower the energy barrier for a specific transformation. For instance, studies might explore the catalytic role of Lewis acids in promoting nucleophilic addition to one of the carbonyl carbons, or investigate how metal catalysts might coordinate with the dione to facilitate redox reactions or cyclizations. The computational analysis would map out the potential energy surface of the reaction, providing insights into the most plausible catalytic pathways and the nature of intermediates formed.

Table 2: Illustrative Computational Parameters for Solvent and Catalysis Studies

| Study Area | Computational Method (Example) | Parameter of Interest (Example) | Expected Impact on this compound |

| Solvent Effects | DFT with PCM | Solvation Free Energy | Stability, solubility |

| DFT with explicit solvent | Hydrogen Bonding Interactions | Reactivity, conformation | |

| Catalysis | DFT (Transition State Search) | Activation Energy | Reaction rate |

| DFT (Reaction Mechanism Mapping) | Intermediate Structures | Reaction pathway | |

| DFT (Coordination Analysis) | Binding Energy to Catalyst | Catalytic efficiency |

These computational approaches provide a theoretical framework for understanding and predicting the behavior of this compound in diverse chemical environments and catalytic systems, guiding experimental design and optimization.

Compound List:

this compound

Applications of Dione Compounds in Synthetic Chemistry and Materials Science

Diones as Reagents in Organic Synthesis

The dione (B5365651) moiety, characterized by its two carbonyl groups, imparts significant electrophilicity and redox activity to the parent molecule. This reactivity is harnessed in various organic transformations, making dione compounds like Naphtho[1,2-b]furan-4,5-dione (also known as NF-4,5-dione) and its precursors valuable tools for synthetic chemists.

The core structure of Naphtho[1,2-b]furan-4,5-dione is itself a product of cycloaddition chemistry. ontosight.ai The synthesis often involves a [3+2] cycloaddition reaction between a 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkene or alkyne, mediated by an oxidizing agent like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). ontosight.aimdpi.com In this process, the naphthoquinone precursor acts as the electrophilic component that ultimately forms the dione system within the final heterocyclic product.

While the Naphtho[1,2-b]furan-4,5-dione scaffold is more commonly the target of synthesis rather than a starting dienophile, the general class of naphthoquinones is well-established for its role in Diels-Alder reactions. For instance, quinones such as indane-5,6-quinone can react with dienes like cyclopentadiene (B3395910) where the quinone acts as the dienophile. ontosight.ai This fundamental reactivity highlights the electrophilic nature of the quinone unit, a key feature of this compound.

Naphtho[1,2-b]furan-4,5-dione is a prime example of a complex heterocyclic architecture that serves as a foundational building block for constructing even more elaborate molecules. ontosight.aiontosight.ai Its rigid, fused-ring system is a desirable scaffold in medicinal chemistry and materials science. ontosight.airesearchgate.net

Numerous synthetic strategies have been developed to construct the Naphtho[1,2-b]furan-4,5-dione core and its derivatives. These methods underscore its importance as a synthetic target and a platform for further functionalization.

Key Synthetic Approaches to Naphtho[1,2-b]furan-4,5-dione Derivatives:

| Precursors | Reagents & Conditions | Product Type | Reference(s) |

| 2-Hydroxy-1,4-naphthoquinone, Alkenes/Alkynes | Cerium(IV) ammonium nitrate (CAN) | Naphtho[1,2-b]furan-4,5-dione derivatives | ontosight.aimdpi.com |

| 2-Hydroxy-1,4-naphthoquinone, Aldehydes | Acidic condensation, then oxidation with Hg(OAc)₂ under milder conditions | 2-Alkyl-naphtho[1,2-b]furan-4,5-diones | scielo.brenpress-publisher.com |

| 2-Hydroxynaphthalene-1,4-dione, Alkyl 3-bromo-3-nitroacrylates | AcOK, Methanol, Room Temperature | Alkyl 4,5-dioxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylates | ontosight.aibeilstein-journals.org |

| 2-(2-Furyl)-1-naphthyl]acetic acid | Cyclization (TFAA, TFA), then oxidation with Fremy's Salt | Naphtho[1,2-b]furan-4,5-dione | researchgate.net |

The ability to synthesize a variety of substituted Naphtho[1,2-b]furan-4,5-diones allows for the fine-tuning of their properties. For example, hybrid molecules combining the naphthofurandione scaffold with a phosphonate (B1237965) moiety have been created to explore enhanced biological activity. acs.org This modular approach, using the core dione structure as a base, is critical for developing new therapeutic agents and functional materials. ontosight.aiacs.org

The quinone moiety is inherently a redox-active functional group. Dione compounds can act as oxidants in chemical transformations, although the applications of Naphtho[1,2-b]furan-4,5-dione in this context are specialized.

A significant research finding is the ability of Naphtho[1,2-b]furan-4,5-dione to generate reactive oxygen species (ROS) when illuminated. ontosight.aiontosight.ai This photochemical property makes it a potential candidate for use as a photosensitizer in photodynamic therapy (PDT), where the light-induced generation of ROS is used to destroy cancer cells. ontosight.aiontosight.ai

Furthermore, the electrochemical properties of Naphtho[1,2-b]furan-4,5-dione and its derivatives have been studied, confirming the redox activity of the quinone unit. scielo.brscielo.br Cyclic voltammetry studies show that the quinone moiety undergoes quasi-reversible one-electron transfer processes, forming radical anion species (semiquinones). scielo.brscielo.br This electron-accepting ability is fundamental to the oxidative capacity of the molecule.

Dione-Based Materials and Their Research Implications

The fusion of a dione system with an extended π-conjugated framework, as seen in Naphtho[1,2-b]furan-4,5-dione, gives rise to unique photophysical and electronic properties. ontosight.aiontosight.ai These characteristics are actively being explored for the development of novel organic materials with applications in polymer science and electronics.

While direct incorporation of Naphtho[1,2-b]furan-4,5-dione into a polymer backbone is not widely documented, the broader classes of naphthoquinones and diones are utilized in polymer chemistry to create functional materials.

One strategy involves preparing solid dispersions of naphthoquinone compounds within polymeric matrices like hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP). mdpi.com This approach can improve the physicochemical properties of the naphthoquinone, such as its solubility, which in turn enhances its biological activity. mdpi.com For example, solid dispersions of a related naphthoquinone, IVS320, in a PVP matrix significantly potentiated its antichagasic activity. mdpi.com

Another area of research is the development of naphthoquinone-based redox polymers. nih.govrsc.org These polymers, which have electrochemically-active naphthoquinone units, can be used to immobilize enzymes and facilitate electron transfer at electrode surfaces, forming bioanodes for applications like enzymatic fuel cells. nih.govrsc.org Additionally, naphthoquinone scaffolds have been used to design Type I photoinitiators for inducing photopolymerization processes under visible light. rsc.org

The electronic and optical properties of naphthofuran diones make them and their structural analogues promising candidates for use in organic electronic and optoelectronic devices. ontosight.aiontosight.ai Research in this area often focuses on related structures where the core motif is adapted to optimize performance in specific applications.

Properties of Naphtho[1,2-b]furan-4,5-dione and Related Compounds:

| Property | Description | Relevance to Optoelectronics | Reference(s) |

| Photophysical Properties | Exhibits interesting photophysical and photochemical properties, including fluorescence. | Light absorption and emission are fundamental to the function of OLEDs and photovoltaic cells. | ontosight.aiontosight.ai |

| Electronic Properties | The fused aromatic system and dione groups create a π-conjugated system with distinct electronic characteristics. | The ability to transport charge (holes or electrons) is critical for semiconductor performance in OFETs and solar cells. | ontosight.aiontosight.ai |

| Electrochemical Properties | Shows defined redox potentials, acting as an electron acceptor to form stable radical anions. | Tunable energy levels (HOMO/LUMO) are essential for designing efficient non-fullerene acceptors in organic solar cells. | scielo.brscielo.br |

| Structural Stability | The rigid, planar structure can facilitate ordered molecular packing in thin films. | Dense, ordered packing often leads to higher charge carrier mobility in organic semiconductors. | researchgate.netresearchgate.net |

While direct application of the parent this compound in devices is not extensively reported, modified and expanded structures based on the naphthodifuran or naphthodithiophene scaffold have shown significant success:

Organic Field-Effect Transistors (OFETs): Copolymers containing the angular Naphtho[1,2-b;5,6-b']difuran moiety have been synthesized and used as the active layer in OFETs, demonstrating excellent hole mobilities up to 0.56 cm² V⁻¹ s⁻¹. researchgate.net Similarly, derivatives of Naphtho[2,1-b:6,5-b']difuran have achieved high hole mobilities of up to 3.6 cm² V⁻¹ s⁻¹ in solution-processed single-crystal OFETs. researchgate.net The high performance is attributed to the dense crystal packing facilitated by the furan-containing fused ring system. researchgate.netresearchgate.net

Organic Solar Cells (OSCs): The broader class of dione-containing molecules is heavily researched for use as non-fullerene acceptors (NFAs) in OSCs. The electron-deficient nature of the dione core is a key feature in designing these materials.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of naphthofuran derivatives suggests their potential as emitter materials in OLEDs. ontosight.ai Research on related benzofuran (B130515) derivatives has demonstrated their application as the emissive layer in blue OLEDs. researchgate.net

The study of Naphtho[1,2-b]furan-4,5-dione and its isomers provides fundamental insights into the structure-property relationships that guide the design of next-generation organic electronic materials. ontosight.aiontosight.aiontosight.ai

Investigation of "this compound" as an Analytical Reagent and Sensor

Following a comprehensive search of scientific databases and chemical literature, no specific chemical compound identified as "this compound" has been found. Consequently, there is no available research or data regarding its application as an analytical reagent or sensor.

The search for "this compound" yielded information on a variety of other dione compounds that are utilized in analytical chemistry. These include, but are not limited to, the compounds listed in the table below. It is possible that "this compound" may be a misnomer, a proprietary name not in public use, or a yet-to-be-synthesized molecule.

To fulfill the user's request for an article on the analytical applications of a dione compound, it would be necessary to select a specific, known dione for which research data is available. Without this clarification, it is not possible to generate the requested content.

Environmental Research and Fate of Dione Compounds

Atmospheric Chemistry and Degradation Mechanisms of Diones

Diones can enter the atmosphere directly or be formed as secondary products from the photooxidation of other volatile organic compounds (VOCs), such as aromatic hydrocarbons. Once in the atmosphere, they are subject to reactions with key oxidants.

The primary degradation routes for diones in the troposphere involve reactions with hydroxyl (HO•) radicals and, to a lesser extent, chlorine (Cl) atoms. Kinetic studies have quantified the rate constants for these reactions for several dione (B5365651) species.

Reactions with Hydroxyl Radicals (HO•): The gas-phase reactions of HO• radicals with various diones, including aliphatic diketones such as 2,3-butanedione, 2,4-pentanedione, and 2,5-hexanedione, have been investigated. Rate constants at 298 K for these compounds range from approximately 0.23 × 10⁻¹² to 7.13 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.org. Unsaturated diones, like 3-hexene-2,5-dione, also react with HO• radicals, with measured rate constants for the cis and trans isomers being 5.90 ± 0.57 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and 4.14 ± 0.02 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively nih.gov. Maleic anhydride (B1165640) (Furan-2,5-dione) reacts with HO• radicals with a rate constant that implies an atmospheric lifetime of approximately 15 days rsc.orgrsc.org. These reactions generally proceed via an addition mechanism, where the HO• radical adds to the molecule, often forming an adduct intermediate rsc.org. Predictive methods have also been developed to estimate rate constants for OH radical reactions with diones edpsciences.org.

Reactions with Chlorine Atoms (Cl): The gas-phase reaction of Cl atoms with maleic anhydride has been studied over a range of temperatures and pressures. Rate coefficients were determined, and a fall-off behavior was observed, indicating the formation of a stable adduct intermediate (Cl•C₄H₂O₃) rsc.orgrsc.orgresearchgate.net. The rate coefficient for the subsequent reaction of this adduct with O₂ was also measured rsc.orgrsc.orgresearchgate.net.

Table 1: Representative Rate Constants for OH Radical Reactions with Diones

| Dione Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

| 2,3-Butanedione | (0.23 ± 0.02) × 10⁻¹² | acs.org |

| 2,4-Pentanedione | (1.15 ± 0.15) × 10⁻¹² | acs.org |

| 2,5-Hexanedione | (7.13 ± 0.34) × 10⁻¹² | acs.org |

| cis-3-Hexene-2,5-dione | (5.90 ± 0.57) × 10⁻¹¹ | nih.gov |

| trans-3-Hexene-2,5-dione | (4.14 ± 0.02) × 10⁻¹¹ | nih.gov |

| Maleic Anhydride | ~ (1.15 ± 0.15) × 10⁻¹² (estimated) | rsc.orgrsc.org |

The atmospheric degradation of diones leads to the formation of various intermediate and end-products. For instance, the reaction of maleic anhydride with Cl atoms yields stable products such as carbon monoxide (CO), carbon dioxide (CO₂), and formyl chloride (HC(O)Cl) rsc.orgrsc.orgresearchgate.net. Studies on the OH-initiated reaction of 3-hexene-2,5-dione have identified products like glycolaldehyde (B1209225) and hydroxyacetone, along with the formation of peroxyacetyl nitrate (B79036) (PAN) ucr.edu. Diones themselves can also be formed as secondary products in the atmosphere, for example, 3-hexene-2,5-dione can be generated from the photooxidation of aromatic hydrocarbons like p-xylene (B151628) ucr.edu. In some cases, diones like pyrene-4,5-dione (B1221838) have been identified as end products in specific degradation pathways, though they can be further degraded by certain microorganisms nih.gov. Degradation mechanisms for diones often involve ring-opening pathways following initial radical addition or photoexcitation rsc.orgrsc.orgresearchgate.netnih.gov.

Environmental Persistence and Transformation Pathways (Theoretical and Experimental)

The environmental persistence of dione compounds is influenced by their atmospheric lifetimes and their susceptibility to various transformation processes.

Atmospheric Lifetimes: The atmospheric lifetime of a compound is a key indicator of its persistence. For maleic anhydride, the estimated atmospheric lifetime due to reaction with HO• radicals is around 15 days rsc.orgrsc.org. This suggests a moderate persistence in the troposphere, allowing for potential long-range transport. Other diones may have varying lifetimes depending on their specific reactivity with atmospheric oxidants.

Transformation Pathways: Diones can undergo degradation through several pathways, including gas-phase reactions with OH radicals, Cl atoms, ozone (O₃), and direct photolysis ucr.edu. The specific products and rates of these reactions are dependent on the dione's chemical structure and the prevailing environmental conditions. Theoretical and computational approaches, such as the TP-Transformer model, are being developed to predict these transformation pathways and products for organic pollutants acs.org.

Environmental Persistence of Transformation Products: While diones themselves may degrade, their transformation products can sometimes exhibit increased environmental persistence or altered biological activity. For example, studies on steroid hormones have shown that photohydrates can increase the persistence of the parent compound through a reversible photohydration-dehydration cycle researchgate.net. This general principle highlights the importance of considering the entire degradation cascade, not just the initial compound, when assessing environmental fate and risk.

Future Research Directions and Emerging Trends

Development of Novel Dione (B5365651) Architectures with Tailored Reactivity

The synthesis of novel dione architectures with precisely controlled reactivity is a cornerstone of future research. Scientists are moving beyond simple dione structures to create complex molecular frameworks with tailored electronic and steric properties. A significant trend is the incorporation of heteroatoms, such as nitrogen and sulfur, into the dione scaffold to modulate the electrophilicity of the carbonyl groups and introduce new reactive sites. The strategic placement of functional groups is also being explored to enable intramolecular catalysis and the development of "smart" diones that can be activated by external stimuli.

Recent studies have demonstrated the synthesis of complex diones through cascade reactions, allowing for the rapid construction of intricate molecular architectures from simple precursors. This approach not only enhances synthetic efficiency but also provides access to a diverse range of dione derivatives that were previously inaccessible. The exploration of strained ring systems containing the dione moiety is another promising avenue, as ring strain can be harnessed to drive unique chemical transformations.

Advanced Computational Design and Predictive Modeling for Dione Systems

Computational chemistry has become an indispensable partner in the exploration of dione chemistry. Density functional theory (DFT) and other quantum chemical methods are being used to predict the geometric and electronic structures of diones with high accuracy. These computational models provide invaluable insights into reaction mechanisms, allowing researchers to understand and predict the reactivity of different dione systems.

An emerging trend is the use of machine learning and artificial intelligence to accelerate the discovery of new dione-based catalysts and materials. By training algorithms on large datasets of known dione compounds and their properties, it is possible to predict the performance of new, untested structures. This data-driven approach has the potential to dramatically reduce the time and resources required for experimental screening. Furthermore, advanced molecular dynamics simulations are being employed to study the behavior of diones in complex environments, such as in solution or at interfaces, providing a more realistic picture of their chemical behavior.

Exploration of Diones in Sustainable Chemical Processes

The unique reactivity of diones makes them attractive candidates for the development of sustainable chemical processes. Their ability to participate in a wide range of chemical transformations under mild conditions aligns with the principles of green chemistry. One area of intense research is the use of diones as catalysts or ligands in transition metal catalysis, enabling the development of more efficient and selective reactions.

Diones are also playing a crucial role in the burgeoning field of photoredox catalysis. By harnessing the energy of visible light, dione-based photosensitizers can drive a variety of chemical reactions without the need for harsh reagents or high temperatures. This approach offers a more environmentally friendly alternative to traditional synthetic methods. Additionally, the use of diones derived from renewable feedstocks is being explored as a means of reducing our reliance on fossil fuels.

Interdisciplinary Research Integrating Dione Chemistry with Other Scientific Domains

The versatility of dione chemistry has led to its integration into a wide range of scientific disciplines, from materials science to chemical biology. In materials science, diones are being incorporated into polymers and metal-organic frameworks (MOFs) to create materials with novel optical, electronic, and porous properties. These dione-functionalized materials have potential applications in areas such as sensing, gas storage, and electronics.

Q & A

Q. How should researchers present complex this compound datasets in manuscripts to enhance clarity?

- Methodological Answer :

- Use visual aids (e.g., heatmaps for toxicity profiles, 3D structures for docking results) with color-coded legends.

- Limit supplementary materials to essential data (e.g., raw spectra in appendices) and avoid redundant tables.

- Follow journal-specific graphical guidelines (e.g., avoid excessive chemical structures in abstracts) .

Q. What criteria do peer reviewers prioritize when evaluating this compound studies?

- Methodological Answer :

- Rigor in experimental design (controls, replicates, statistical power).

- Relevance of research questions to gaps in diketone chemistry or biomedical applications.

- Adherence to ethical standards and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.